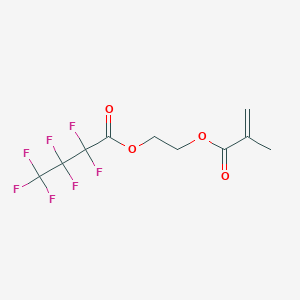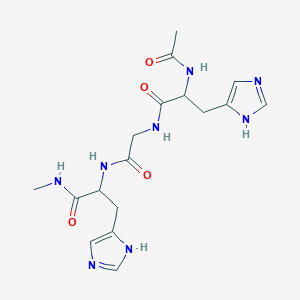
2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate is an organofluorine compound known for its unique chemical properties. This compound is characterized by the presence of a heptafluorobutanoate group, which imparts significant hydrophobicity and chemical stability. It is often used in various industrial and scientific applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate typically involves the esterification of 2-(2-Methylprop-2-enoyloxy)ethanol with heptafluorobutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester group.
Polymerization: The double bond in the 2-Methylprop-2-enoyloxy group allows for polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Major Products
Substitution Reactions: Products include substituted esters and alcohols.
Aplicaciones Científicas De Investigación
2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active heptafluorobutanoic acid, which can interact with biological membranes and proteins. The fluorinated chain imparts unique properties such as increased membrane permeability and resistance to metabolic degradation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methacryloyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate
- 2-(Methacryloyloxy)ethyl 2,2,3,3,4,4,4-trifluorobutanoate
- 2-(Acryloyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate
Uniqueness
2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate is unique due to its specific combination of a fluorinated chain and a reactive ester group. This combination imparts both hydrophobicity and reactivity, making it suitable for a wide range of applications in various fields .
Propiedades
Número CAS |
146615-73-8 |
|---|---|
Fórmula molecular |
C10H9F7O4 |
Peso molecular |
326.16 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C10H9F7O4/c1-5(2)6(18)20-3-4-21-7(19)8(11,12)9(13,14)10(15,16)17/h1,3-4H2,2H3 |
Clave InChI |
VQOPAPHAKJCJTK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B12109133.png)

![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)






![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

